3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea
Description
3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea is a urea derivative characterized by a central urea backbone (-N-C(=O)-N-) modified with acetyl groups at the 3-position and an acetylcarbamoyl-substituted aminomethyl moiety.
Properties
IUPAC Name |
N-[(acetylcarbamoylamino)methylcarbamoyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O4/c1-4(12)10-6(14)8-3-9-7(15)11-5(2)13/h3H2,1-2H3,(H2,8,10,12,14)(H2,9,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKRLMUNRIFMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NCNC(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70838039 | |
| Record name | N,N'-(Methylenedicarbamoyl)diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70838039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823816-56-4 | |
| Record name | N,N'-(Methylenedicarbamoyl)diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70838039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Carbamoylation: The addition of a carbamoyl group to the intermediate.
Urea Formation: The final step involves the formation of the urea moiety through a reaction with an appropriate reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may have potential biological activities, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Target Compound :
- Core structure: Urea (-N-C(=O)-N-) with acetyl (CH₃CO-) groups at the 3-position and an acetylcarbamoyl-substituted aminomethyl side chain.
Analogous Compounds: 1. Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate (C₁₇H₁₆N₂O₅): - Core structure: Urea bridge linking two aromatic rings (methyl benzoate and methoxycarbonylphenyl groups). - Key structural differences: - Aromatic vs. aliphatic substituents. - Asymmetric conformation with a 42.1° dihedral angle between benzene rings, stabilized by intramolecular N–H⋯O hydrogen bonds . - Hydrogen bonding: Forms centrosymmetric dimers via intermolecular C–H⋯O interactions, critical for crystal packing .
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas :
- Core structure : Urea linked to a pyrazole ring with hydroxymethyl and alkyl/aryl groups.
- Key structural differences :
- Heterocyclic (pyrazole) vs. acetylated aliphatic substituents.
Implications :
Analogous Syntheses :
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas: Prepared via refluxing amines with pyrazolooxazinones in chloroform or toluene, followed by crystallization from ethanol–acetic acid mixtures . Key conditions: Anhydrous solvents, reflux for 1–2 hours.
Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate: Synthesized using carbodiimide coupling agents to link aromatic amines and carboxylic acids, followed by crystallization .
Comparison :
Target Compound :
- Hypothesized applications include enzyme inhibition (e.g., acetylcholinesterase) or antimicrobial activity due to urea’s affinity for hydrogen-bonding biological targets.
Analogous Compounds :
Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate: Exhibits herbicidal, fungicidal, and cytokinin-like activities .
Pyrazole-linked ureas :
Inference :
Data Tables
Table 2. Hydrogen-Bonding Patterns in Urea Derivatives
| Compound Name | Intramolecular H-Bonds | Intermolecular H-Bonds | Crystal Packing |
|---|---|---|---|
| 3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea | Likely N–H⋯O | Potential C–H⋯O (weaker due to acetyl) | Amorphous or less ordered |
| Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate | Two N–H⋯O | C–H⋯O forming centrosymmetric dimers | Layered (011) packing |
Biological Activity
3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure includes both acetyl and carbamoyl functional groups, which may influence its biological properties. The presence of these groups is hypothesized to enhance interactions with various biological targets, making it a candidate for further investigation in drug development.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, although the precise mechanisms remain an area of ongoing research.
- Potential Targets:
- Enzymes involved in metabolic pathways
- Receptors associated with cellular signaling
- Proteins that regulate cell proliferation and apoptosis
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
- Antiproliferative Effects: In vitro assays have shown that the compound may inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases related to enzyme overactivity.
Anticancer Properties
In vitro studies have assessed the antiproliferative effects of related compounds on human cancer cell lines, including:
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
- U87 MG (glioblastoma)
Results indicated that certain urea derivatives can significantly reduce cell viability at low concentrations (IC50 values in the nanomolar range), suggesting that this compound may possess similar properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Acetyl-1-{[(carbamoyl)amino]methyl}urea | Lacks acetyl group | Moderate antibacterial activity |
| 1-{[(acetylcarbamoyl)amino]methyl}urea | Lacks acetyl group on urea | Limited data available |
The unique combination of acetyl and carbamoyl groups in this compound may provide enhanced biological activity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
